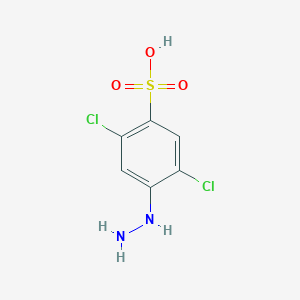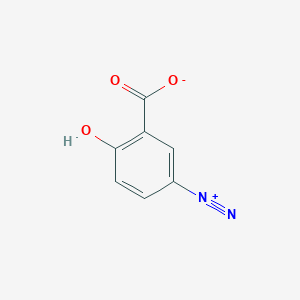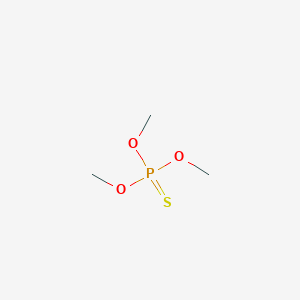
Molybdenum-97
Descripción general
Descripción
Molybdenum-97 (Mo-97) is an isotope of molybdenum, a transition metal. It has an atomic number of 42 and a mass number of 97, consisting of 42 protons and 55 neutrons . Molybdenum is a silvery-white, high-melting metal . It does not react with oxygen or water at room temperature .
Synthesis Analysis
Molybdenum dioxide (MoO2) is a transition metal oxide with unusual metal-like electrical conductivity and high catalytic activity toward reforming hydrocarbons . Various synthesis techniques have been used to fabricate MoO2 in a variety of morphologies and particle sizes .
Molecular Structure Analysis
Molybdenum-97 has a spin of 5/2 and is therefore quadrupolar . The signal width increases with the asymmetry of the environment . The isotopic mass of Molybdenum-97 is 96.906018(3) u .
Chemical Reactions Analysis
Molybdenum is a transition metal with an electronegativity of 2.16 on the Pauling scale . It does not visibly react with oxygen or water at room temperature, but is attacked by halogens and hydrogen peroxide .
Physical And Chemical Properties Analysis
Molybdenum has a density of 10.22 g/cm^3, a melting point of 2610 °C, and a boiling point of 4825 °C . It has a Mohs hardness of 5.5 . Molybdenum has oxidation states ranging from +2 to +6 .
Aplicaciones Científicas De Investigación
Molybdenum in Agriculture : Molybdenum plays a crucial role in higher plants, with its efficiency in uptake, transfer, and assimilation impacting the growth of winter wheat cultivars. Differential expression of molybdenum transport and assimilation genes influences these processes (Nie et al., 2014).
Biomedical Applications : Molybdenum disulfide (MoS2), a layered 2D transition metal dichalcogenide, has applications in biomedicine, including drug delivery, gene delivery, phototherapy, bioimaging, and biosensing. Its unique properties make it suitable for various therapeutic and diagnostic modalities (Yadav et al., 2018).
Nuclear Applications : Molybdenum is used in nuclear reactors, and the cross sections of specific molybdenum-related reactions are critical for understanding nuclear processes. Theoretical studies on the cross sections and astrophysical S-factors of reactions like 92 Mo(α,n)95 Ru and 94 Mo(α,n)97 Ru are vital for nuclear science (Aydin et al., 2016).
Materials Science and Engineering : MoS2, due to its ultrathin layered structure and significant direct band gap in the monolayer regime, has potential applications in nanoelectronics, optoelectronics, and flexible devices. It's also promising for spintronic and valleytronic devices (Ganatra & Zhang, 2014).
Geochemical and Environmental Studies : The isotopic composition of molybdenum, including Mo-97, can provide insights into geochemical processes. Natural mass-dependent fractionation of Mo isotopes, reported as δ97/95Mo, is important in understanding environmental and geological phenomena (Barling et al., 2001).
Catalysis and Functional Materials : The properties and applications of molybdenum oxides are diverse, ranging from optical, electronic, catalytic, to energy systems. Manipulation of oxidation states, crystal structure, and morphology of molybdenum oxides enables their use in various high-value applications (De Castro et al., 2017).
High-Pressure Physics : The behavior of molybdenum under extreme conditions, such as shock compression, is vital for understanding the melting curves and phase transitions of metals used in technology. Studies on the phase stability and melting behavior of Mo under high pressure contribute to the field of physics and materials science (Wang et al., 2015).
Environmental Remediation : MoS2 nanosheets with modified properties can be used for the removal of pollutants like mercury from aquatic systems. The high mercury uptake capacity of these nanosheets demonstrates their potential in environmental cleanup (Ai et al., 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
molybdenum-97 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mo/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKXTWBITQBERF-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Mo] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[97Mo] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Mo | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30932168 | |
| Record name | (~97~Mo)Molybdenum | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30932168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.906017 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Molybdenum-97 | |
CAS RN |
14392-19-9 | |
| Record name | Molybdenum, isotope of mass 97 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014392199 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (~97~Mo)Molybdenum | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30932168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




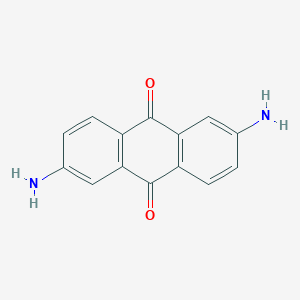

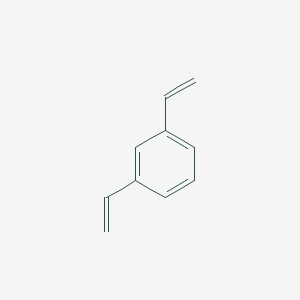

![[Bis(trifluoroacetoxy)iodo]pentafluorobenzene](/img/structure/B87154.png)


![Sodium;2-[(2-aminoacetyl)amino]acetate](/img/structure/B87158.png)

